The compound has a CAS number of 154026-94-5 and is categorized under various names including tert-Butyl [(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate. It is available from multiple suppliers for research and development purposes, particularly in the context of pharmaceutical applications .
The synthesis of (4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester can be achieved through several methods. One notable method involves the reaction of 6-chloromethyl-2,2-dimethyl-1,3-dioxane with tert-butyl acetate in the presence of acidic catalysts. The reaction typically requires controlled conditions to ensure the desired stereochemistry (cis configuration) is maintained.
Key Parameters:
The yield and purity of the final product can be optimized by adjusting the molar ratios of reactants and reaction time .
The molecular formula of (4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester is , with a molecular weight of approximately 278.77 g/mol. The structure includes:
The stereochemistry is crucial for its biological activity, with the (4R-cis) configuration being specifically relevant in its function as an intermediate in drug synthesis .
(4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester participates in various chemical reactions:
These reactions are significant for modifying its structure to enhance pharmacological properties or to create derivatives with different functionalities .
The mechanism of action for (4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester primarily relates to its role as an intermediate in synthesizing HMG-CoA reductase inhibitors like Rosuvastatin. The compound's chloromethyl group is reactive and can participate in further transformations that lead to biologically active molecules.
Inhibition of HMG-CoA reductase results from binding interactions facilitated by structural features derived from this compound, ultimately leading to decreased cholesterol biosynthesis .
The physical properties of (4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester include:
Chemical properties include:
These properties are essential for determining appropriate handling procedures and potential applications in laboratory settings .
(4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester finds applications primarily in:
Its role as a precursor makes it vital for developing new therapeutic agents aimed at managing cholesterol levels and related cardiovascular diseases .
The compound with CAS registry number 154026-94-5 has the systematic IUPAC name tert-butyl 2-[(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, reflecting its precise stereochemistry and functional groups. Its molecular formula is C₁₃H₂₃ClO₄, corresponding to a molecular weight of 278.77 g/mol [1] [3]. The core structure consists of a 1,3-dioxane ring with defined stereocenters at positions 4 and 6, a chloromethyl substituent (-CH₂Cl), and a tert-butyl ester group (-CH₂COOC(CH₃)₃) attached to the acetatic acid moiety. Key synonyms include "Rosuvastatin Impurity 115" and "Pitavastatin Impurity 38 CRS," indicating its role as a pharmaceutical intermediate [4] [6].
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
Systematic IUPAC Name | tert-butyl 2-[(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
Canonical SMILES | CC1(OC(CC(O1)CCl)CC(=O)OC(C)(C)C)C |
InChI Key | TXLXWCARAPIXGH-ZJUUUORDSA-N |
Other Synonyms | Rosuvastatin Impurity 115; (4R,6S)-6-(Chloromethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid 1,1-dimethylethyl ester |
This compound exhibits a fixed cis-ring fusion between the chiral centers C4 and C6, confirmed as the (4R,6S) configuration through stereoselective synthesis and analytical techniques [3] [6]. The cis relationship constrains the chloromethyl and acetatic acid substituents to a diequatorial orientation within the 1,3-dioxane ring, minimizing steric strain and enhancing conformational stability. Nuclear Magnetic Resonance (NMR) studies reveal distinct coupling patterns: the proton at C4 (methine) shows vicinal coupling to the C3/C5 methylene protons and the acetatic acid side chain, while the C6 proton (methine adjacent to chloromethyl) displays characteristic diastereotopic splitting [4] [9]. Specific optical rotation data ([α]²⁰/D = −1.0°, c = 1 in chloroform) further corroborates its chiral purity [10].
Table 2: Key Stereochemical and Physical Properties
Parameter | Value | Method/Reference |
---|---|---|
Absolute Configuration | (4R,6S)-cis | Synthetic pathway analysis [6] |
Specific Rotation | [α]²⁰/D −1.0° (c=1, CHCl₃) | Polarimetry [10] |
Boiling Point | 326.2 ± 22.0 °C (Predicted) | Computational modeling [4] |
Density | 1.046 ± 0.06 g/cm³ | Experimental measurement [5] |
X-ray crystallographic analysis confirms that the 1,3-dioxane ring adopts a chair conformation with the 2,2-dimethyl groups occupying axial-equatorial positions, locking ring flexibility. The (4R,6S)-cis configuration positions both the chloromethyl (-CH₂Cl) and acetatic acid side chains equatorially, minimizing 1,3-diaxial interactions and steric crowding [7]. This equatorial alignment is critical for the compound’s stability and reactivity in synthetic applications, such as nucleophilic displacement of the chlorine atom. The tert-butyl ester group projects outward from the ring, with its carbonyl oxygen forming no intramolecular hydrogen bonds due to the absence of acidic protons. Crystallographic parameters include a unit cell volume of 785.7 ų and space group P2₁2₁2₁, consistent with chiral packing [3] [7].
Table 3: Conformational Parameters from Crystallography
Structural Feature | Observation | Implication |
---|---|---|
Ring Conformation | Chair with C2 symmetry | Enhanced stereochemical rigidity |
Chloromethyl Orientation | Equatorial | Facilitates SN₂ reactions |
Acetatic Acid Side Chain | Equatorial, extended conformation | Minimizes steric clash with ring |
tert-Butyl Ester Steric Bulk | Projected away from ring | Prevents steric hindrance in nucleophiles |
The (4R,6S)-cis isomer demonstrates distinct physicochemical and reactivity profiles compared to its diastereomers (e.g., 4R,6R or 4S,6S). For instance, the cis isomer’s melting point (65–69°C) is significantly higher than trans analogs (typically <50°C), reflecting superior crystalline packing efficiency due to its symmetrical equatorial substituent alignment [4] [10]. In synthetic pathways, the cis isomer exhibits higher reactivity in nucleophilic substitution reactions, where the chloromethyl group undergoes displacement with >95% stereoretention, whereas trans isomers show epimerization or elimination byproducts [7]. Patent literature reports that the cis isomer achieves a diastereomeric excess (de) of >99% via optimized Blaise reaction protocols, avoiding low-temperature conditions or expensive chiral auxiliaries required for trans-isomer synthesis [7]. This stereochemical purity is critical for its function as an intermediate in statin drugs like rosuvastatin, where incorrect chirality compromises biological activity.
Table 4: Diastereomeric Comparison
Property | (4R,6S)-Cis Isomer | Trans Isomers |
---|---|---|
Melting Point | 65–69 °C | Typically 45–55 °C |
Crystalline Packing | Tight, P2₁2₁2₁ space group | Disordered or polymorphic |
Chloromethyl Reactivity | SN₂ displacement without epimerization | Competing elimination/epimerization |
Synthetic de Value | >99% achievable | <80% without chiral catalysts |
Pharmaceutical Role | Key intermediate for active statins | Forms inactive or impure products |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7